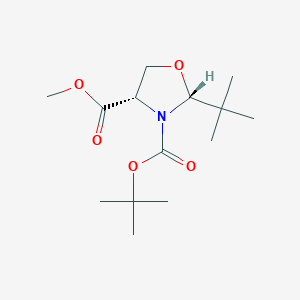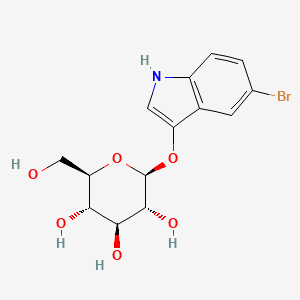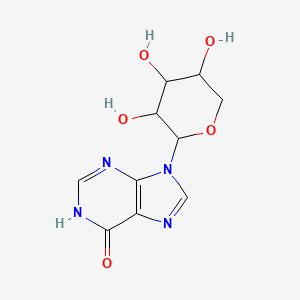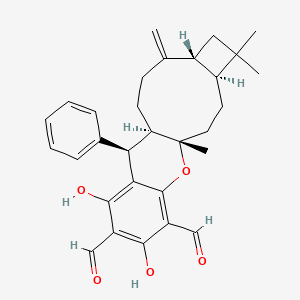
(2R,4S)-3-叔丁基-4-甲基-2-叔丁基恶唑烷-3,4-二甲酸酯
描述
Synthesis Analysis
The synthesis of this compound and its enantiomers involves an aziridination rearrangement process starting from dioxine derivatives. Flock et al. (2006) explored the absolute configuration of similar enantiomorphic compounds, showcasing the envelope conformation of the oxazolidine moiety, which is crucial for understanding the synthesis pathways and stereochemical outcomes of reactions involving this scaffold (Flock, Bruhn, Fink, & Frauenrath, 2006).
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives, including the one , has been extensively studied. The crystal structures of related compounds reveal the envelope conformation of the oxazolidine ring, which plays a critical role in their chemical behavior and interaction with other molecules. These structural insights are fundamental for the rational design of oxazolidine-based molecules with desired properties (Flock et al., 2006).
科学研究应用
甲基化研究: 已经报道了该化合物的高度非对映选择性甲基化,甲基化产物的相对和绝对构型通过 NOESY 分配并通过晶体结构分析得到证实 (Koskinen 等,2004).
L-丝氨酸烷基化: 已经研究了该化合物的非对映选择性烷基化。使用体积庞大的环取代基 tBu,Boc 作为 N-保护基,导致一个烷基化非对映异构体的独占形成 (Koskinen 等,2004).
加氢甲酰化研究: 该化合物已用于加氢甲酰化反应,为手性氨基酸衍生物的合成提供了重要的中间体,显示出高达 99% 的非对映选择性 (Kollár & Sándor, 1993).
晶体结构分析: 已经获得了源自该恶唑烷的对映异构体的绝对构型,突出了恶唑烷部分的包络构象 (Flock 等,2006).
醛醇加成应用: 该化合物已被用于高度非对映选择性醛醇加成,这对于合成鞘氨醇相关代谢物至关重要 (Brunner 等,2005).
制造 N,O-保护氨基酸: 互补且可扩展的方法已用于制造源自该化合物的千克级 N,O-保护氨基酸,展示了其在大规模生产中的效用 (Anson 等,2011).
安全和危害
属性
IUPAC Name |
3-O-tert-butyl 4-O-methyl (2R,4S)-2-tert-butyl-1,3-oxazolidine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)11-15(12(17)20-14(4,5)6)9(8-19-11)10(16)18-7/h9,11H,8H2,1-7H3/t9-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAZHWGEIRAXKK-GXSJLCMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1N([C@@H](CO1)C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the diastereoselective methylation of (2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate?
A1: The study demonstrated the highly diastereoselective methylation of both (2S,4S)- and (2R,4S)-3-tert-butyl 4-methyl 2-tert- butyloxazolidine-3,4-dicarboxylate. This high diastereoselectivity is crucial in organic synthesis as it allows for the controlled formation of a specific stereoisomer, which is often essential for desired biological activity or other applications.
Q2: How was the structure of the methylated product of (2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate confirmed in the study?
A2: The relative and absolute configuration of the methylated products was determined using Nuclear Overhauser Effect Spectroscopy (NOESY) []. This technique provides valuable information about the spatial proximity of atoms within a molecule, helping to elucidate the three-dimensional structure. Furthermore, the assignment was confirmed by obtaining a crystal structure of the (2S,4S)- isomer [], providing definitive evidence for the stereochemistry of the reaction product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![sodium;carbamothioyl-[(E)-(5-hydroxypyridin-2-yl)methylideneamino]azanide](/img/structure/B1175804.png)


